![molecular formula C14H13N3O4 B2480369 N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034362-90-6](/img/structure/B2480369.png)

N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

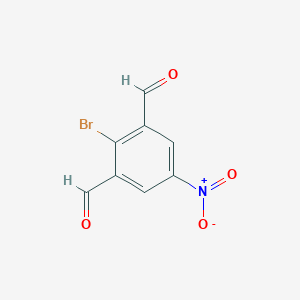

“N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in various pharmaceutical agents .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized via methods such as palladium-catalyzed cross-coupling reactions .Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) outlines the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate, showing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant cyclooxygenase-2 (COX-2) inhibitory activity, alongside analgesic and anti-inflammatory effects, indicating their potential in drug development (Abu‐Hashem et al., 2020).

High-Yield Synthesis of Benzamide Derivatives : Bobeldijk et al. (1990) report a high-yield synthesis of benzamide derivatives, which are precursors to radiopharmaceuticals. This synthesis provides a pathway for developing diagnostic and therapeutic agents (Bobeldijk et al., 1990).

Synthesis of Pyrido and Pyrimidinones : Bakhite et al. (2005) discuss the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno pyridine-2-carboxamides, leading to the creation of novel pyrido and pyrimidinones. This synthesis plays a crucial role in exploring new pharmacologically active compounds (Bakhite et al., 2005).

Antipsychotic Agents : Research on the synthesis and antidopaminergic properties of compounds like (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide by Högberg et al. (1990) highlights the potential of these compounds as antipsychotic agents. The study provides insights into the structure-activity relationships crucial for the development of drugs with fewer side effects (Högberg et al., 1990).

Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit significant biological activity, suggesting their potential as leads for the development of new therapeutic agents (Rahmouni et al., 2016).

Future Directions

Mechanism of Action

Target of Action

A similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to target nitric oxide synthase, inducible .

Mode of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-2-19-13-6-10(15-7-16-13)14(18)17-9-3-4-11-12(5-9)21-8-20-11/h3-7H,2,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGMJODDWDZDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)

![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)